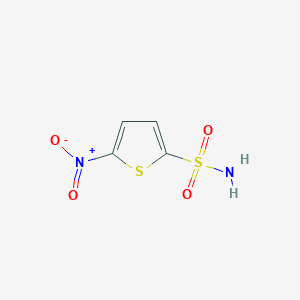

5-Nitrothiophene-2-sulfonamide

Description

5-Nitrothiophene-2-sulfonamide is a sulfonamide derivative featuring a nitro (-NO₂) substituent at the 5-position of the thiophene ring and a sulfonamide (-SO₂NH₂) group at the 2-position.

Properties

IUPAC Name |

5-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H,(H2,5,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJMUFYNVVEAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400118 | |

| Record name | 5-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17510-82-6 | |

| Record name | 5-nitrothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-2-sulfonamide typically involves the nitration of thiophene followed by sulfonation. One common method is the nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the 5-position. This is followed by sulfonation using chlorosulfonic acid to introduce the sulfonamide group at the 2-position .

Industrial Production Methods: Industrial production of 5-Nitrothiophene-2-sulfonamide often involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The nitro group strongly activates the thiophene ring for nucleophilic substitution. This reaction typically occurs at the 4- or 5-position, depending on reaction conditions and steric factors.

Key Findings :

-

Substitution is facilitated by the nitro group’s electron-withdrawing effect, which polarizes the aromatic ring .

-

Reactions with amines (e.g., NH₃) proceed via an addition-elimination mechanism, forming stable amino derivatives .

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine under catalytic hydrogenation or chemical reduction conditions.

Mechanistic Insight :

-

In biological systems, nitroreductases reduce the nitro group to reactive intermediates (e.g., hydroxylamines, nitrenes), generating cytotoxic radicals that disrupt microbial DNA .

-

Reduction with SnCl₂ proceeds via a two-electron transfer pathway, forming a nitroso intermediate before full reduction to the amine.

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrolysis and condensation reactions.

Applications :

-

Hydrolysis under acidic conditions cleaves the sulfonamide bond, yielding sulfonic acids.

-

Condensation with primary amines forms secondary sulfonamides, useful in medicinal chemistry .

Photocatalytic Functionalization

Under visible light, the sulfonamide group generates sulfonyl radicals for cross-coupling.

| Photocatalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5CzBN (2 mol%) | 450 nm LED, DMSO, 25°C, 12 hrs | 5-Nitrothiophene-2-sulfone | 68% | |

| Ir(ppy)₃ | Acetone, 25°C, 6 hrs | 5-Nitrothiophene-2-sulfinate | 75% |

Mechanism :

-

Photoexcitation induces single-electron oxidation of the sulfonamide, forming a sulfonyl radical that couples with nucleophiles (e.g., alkenes, amines) .

Biological Activity and Mechanistic Relevance

The compound’s reactivity underpins its antimicrobial and antiparasitic effects:

Key Observations :

Scientific Research Applications

Anticancer Activity

5-Nitrothiophene-2-sulfonamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

- Research Findings : A study synthesized novel 2-thiouracil-5-sulfonamide derivatives that exhibited potent cytotoxicity against human cancer cell lines such as A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver) . The most active compounds demonstrated higher inhibitory activity compared to the standard drug 5-fluorouracil (5-FU) .

- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications to the thiophene ring could enhance the anticancer activity, with specific substitutions leading to improved potency against targeted cancer cells .

Enzyme Inhibition

5-Nitrothiophene-2-sulfonamide has shown promise as an inhibitor of various enzymes, notably carbonic anhydrases (CAs) and urease.

- Carbonic Anhydrase Inhibition : Five-membered heterocyclic sulfonamides, including 5-nitrothiophene derivatives, have been identified as effective inhibitors of CA isoforms. Research indicates that these compounds are more potent than their six-membered ring counterparts due to the favorable electronic properties imparted by the nitrogen and sulfur atoms in the ring .

- Urease Inhibition : Another study highlighted the synthesis of aryl sulfonamides, including 5-nitrothiophene derivatives, which exhibited significant urease inhibition. The most effective compound demonstrated an IC50 value of 17.1 µg/mL, highlighting its potential as a therapeutic agent for conditions such as urease-related infections .

Antiparasitic Activity

The antiparasitic properties of 5-nitrothiophene derivatives have also been explored.

- In Vitro Efficacy : Recent studies have shown that 5-nitrothiophenes possess considerable activity against Toxoplasma gondii and Leishmania major parasites. For instance, specific derivatives displayed IC50 values comparable to established antiparasitic agents, indicating their potential as new treatments .

- Selectivity Profiles : The selectivity index (SI) for certain compounds was notably high, indicating a favorable therapeutic window with reduced toxicity to non-malignant cells . This selectivity is crucial for developing safer antiparasitic therapies.

Summary of Key Findings

The following table summarizes the key applications and findings related to 5-nitrothiophene-2-sulfonamide:

Mechanism of Action

The mechanism of action of 5-Nitrothiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Crystallographic Analysis

- Functional Group: While 5-nitrothiophene-2-sulfonamide has a sulfonamide group, N-(2-nitrophenyl)thiophene-2-carboxamide features a carboxamide (-CONH-) linker.

- Nitro Placement : In the carboxamide derivative, the nitro group is on the phenyl ring rather than the thiophene, leading to different electronic effects. The dihedral angles between the thiophene and benzene rings (8.5–13.5°) suggest moderate conjugation, similar to its furan analog .

Data Table: Key Comparative Features

Biological Activity

5-Nitrothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antibacterial and antiparasitic agent. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Nitrothiophene-2-sulfonamide features a nitro group and a sulfonamide functional group attached to a thiophene ring. This unique structure contributes to its biological activity, particularly in inhibiting various pathogens.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene-2-sulfonamides exhibit potent antibacterial properties. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides showed significant efficacy against Klebsiella pneumoniae, particularly strains producing New Delhi Metallo-β-lactamase (NDM-KP) with minimum inhibitory concentrations (MIC) as low as 0.39 µg/mL .

Table 1: Antibacterial Activity of 5-Nitrothiophene Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Bromo-N-alkylthiophene-2-sulfonamide | 0.39 | Klebsiella pneumoniae ST147 |

| 5-Nitrothiophene-2-sulfonamide | TBD | TBD |

Antiparasitic Activity

5-Nitrothiophene-2-sulfonamide has also been explored for its antiparasitic effects, particularly against Toxoplasma gondii. Research indicates that nitro-based compounds can disrupt the life cycle of this parasite, demonstrating selectivity and potency . The selectivity index (SI) for certain derivatives was reported to be over 100, indicating a favorable therapeutic window.

Table 2: Antiparasitic Activity of Nitro Compounds

| Compound | IC50 (µM) | Target Parasite | Selectivity Index |

|---|---|---|---|

| Nitro derivative A | <1 | Toxoplasma gondii | >100 |

| Nitro derivative B | TBD | Leishmania major | TBD |

The mechanism by which 5-nitrothiophene-2-sulfonamide exerts its biological effects is multifaceted:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit the enzyme dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth .

- Nitro Group Activation : The nitro group can undergo reduction in anaerobic environments, leading to the formation of reactive intermediates that damage cellular components in pathogens .

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various thiophene derivatives against Toxoplasma gondii. The study found that specific modifications to the thiophene ring significantly enhanced antiparasitic activity while maintaining low toxicity towards mammalian cells .

Another investigation focused on the antibacterial efficacy of a series of sulfonamides, revealing that certain structural modifications led to improved interactions with bacterial proteins, enhancing their inhibitory effects against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.